molecular formula C17H18N4O3S B2423714 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 955674-26-7

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2423714
CAS RN: 955674-26-7
M. Wt: 358.42
InChI Key: DTLZSOVHQSKKIY-UHFFFAOYSA-N
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Description

The compound “(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone” is a complex organic molecule that contains several functional groups, including a methoxy group, a benzothiazole ring, a piperazine ring, a methylisoxazole ring, and a methanone group. These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it might have a rigid and planar structure. The methoxy, methyl, and methanone groups could provide sites for potential interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy group might undergo demethylation, the benzothiazole ring might participate in electrophilic substitution reactions, and the piperazine ring might undergo alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. The presence of polar groups like the methoxy group might increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

The compound has been found to have antibacterial activity. A study published in the Russian Journal of Organic Chemistry reported that derivatives of this compound were evaluated for their antibacterial activity by the agar diffusion method . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .

Drugability

The compound was evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). Most of the synthesized compounds complied with RO5, indicating their potential as drug candidates .

Antipsychotic Properties

3- (Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Cytotoxic Activity

A study published in RSC Medicinal Chemistry reported that a library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Apoptosis Inducing Ability

The same study also reported that one of the synthesized compounds induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .

Tubulin Polymerization Inhibition

The compound was also evaluated for its tubulin polymerization inhibition study. According to the molecular modelling studies, the compound binds to the colchicine binding site of the tubulin .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its effects on biological systems. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, its physical and chemical properties, and its biological activity. This could lead to the development of new methods for its synthesis, new applications for this compound, and a better understanding of its mechanism of action .

: Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach. : Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition.

properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-10-12(19-24-11)16(22)20-6-8-21(9-7-20)17-18-15-13(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLZSOVHQSKKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

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